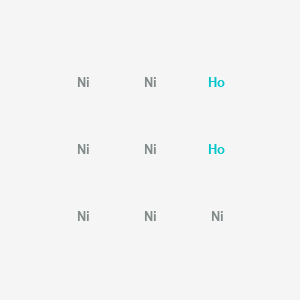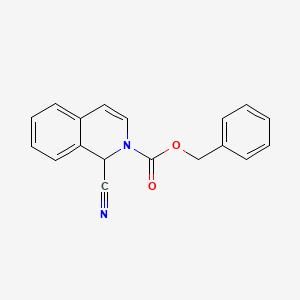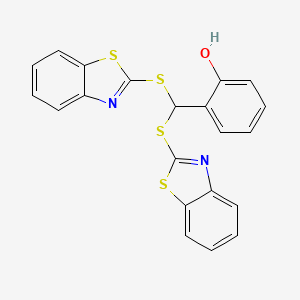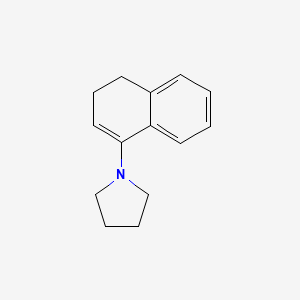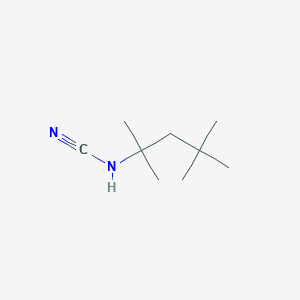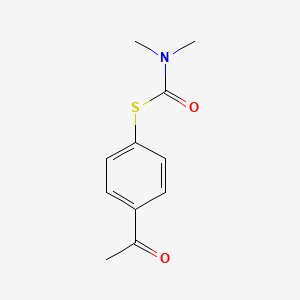
S-(4-acetylphenyl) dimethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-acetylphenyl) dimethylcarbamothioate is an organic compound with the molecular formula C11H13NO2S It is known for its unique chemical structure, which includes a thioester linkage and an acetylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-acetylphenyl) dimethylcarbamothioate typically involves the reaction of 4-acetylphenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
化学反应分析
Types of Reactions: S-(4-acetylphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamothioates.
科学研究应用
S-(4-acetylphenyl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of S-(4-acetylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing the active acetylphenyl moiety, which can then interact with biological targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects.
相似化合物的比较
- S-(4-fluoro-2-nitrophenyl) dimethylcarbamothioate
- S-(4-chlorophenyl) dimethylcarbamothioate
Comparison: S-(4-acetylphenyl) dimethylcarbamothioate is unique due to its acetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity and biological activities. For example, the presence of an acetyl group can influence the compound’s ability to interact with enzymes and other molecular targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
13511-90-5 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC 名称 |
S-(4-acetylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 |
InChI 键 |
HOQMOQRSJLHIOD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)SC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





